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Bornyl (3,4,5-trihydroxy)-cinnamate

Cat. No.: B1263260
M. Wt: 332.4 g/mol
InChI Key: IMMWANKYSKQCQN-UOAQAXRFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bornyl (3,4,5-trihydroxy)-cinnamate is a bornyl ester derivative of 3,4,5-trihydroxycinnamic acid, presenting a compelling profile for biomedical research. This compound is of significant interest in pharmacological studies due to its dual mechanisms of action, targeting key inflammatory pathways and specific enzymes. Research indicates its anti-inflammatory properties are mediated through the activation of the cytoprotective transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2). The Nrf2 pathway, upon activation, leads to the expression of antioxidant proteins like heme oxygenase-1 (HO-1), which exerts anti-inflammatory and antioxidative effects. This mechanism has been demonstrated in microglial cells, where the compound suppressed the lipopolysaccharide (LPS)-induced production of pro-inflammatory mediators such as nitric oxide (NO), TNF-α, and IL-1β . A key and well-documented area of investigation for this compound is its potent inhibitory activity against human neutrophil elastase (HNE) . HNE is an enzyme that, when overactive, contributes to tissue degradation in inflammatory diseases such as rheumatoid arthritis and psoriasis; thus, this compound is a valuable tool for probing related disease models. From a pharmacokinetic perspective, studies in rats show that bornyl caffeate is rapidly absorbed and exhibits a longer elimination half-life compared to its parent compound, caffeic acid, suggesting a potentially sustained duration of action in biological systems . Its metabolism involves phase I and II pathways, with glucuronidation, sulfation, O-methylation, and reduction identified as the primary routes . This compound is supplied For Research Use Only (RUO) and is strictly intended for laboratory research. It is not approved for personal, diagnostic, therapeutic, or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24O5 B1263260 Bornyl (3,4,5-trihydroxy)-cinnamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C19H24O5

Molecular Weight

332.4 g/mol

IUPAC Name

[(1S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(3,4,5-trihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C19H24O5/c1-18(2)12-6-7-19(18,3)15(10-12)24-16(22)5-4-11-8-13(20)17(23)14(21)9-11/h4-5,8-9,12,15,20-21,23H,6-7,10H2,1-3H3/b5-4+/t12?,15?,19-/m1/s1

InChI Key

IMMWANKYSKQCQN-UOAQAXRFSA-N

Isomeric SMILES

C[C@]12CCC(C1(C)C)CC2OC(=O)/C=C/C3=CC(=C(C(=C3)O)O)O

Canonical SMILES

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC(=C(C(=C3)O)O)O)C)C

Synonyms

bornyl (3,4,5-trihydroxy)-cinnamate

Origin of Product

United States

Structural Elucidation and Conformational Analysis of Bornyl 3,4,5 Trihydroxy Cinnamate

Advanced Spectroscopic Methodologies for Structural Characterization

The definitive structural elucidation of Bornyl (3,4,5-trihydroxy)-cinnamate relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, from the precise arrangement of atoms in space to the electronic properties of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the stereochemistry of this compound. Through a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments, a complete assignment of all proton and carbon signals can be achieved.

In the ¹H NMR spectrum, the protons of the cinnamate (B1238496) moiety would exhibit characteristic signals in the aromatic and vinylic regions. The two protons on the double bond would appear as doublets with a large coupling constant (typically >15 Hz), confirming a trans configuration. The aromatic protons of the 3,4,5-trihydroxyphenyl group would likely appear as a singlet due to their magnetic equivalence. The phenolic hydroxyl protons would present as broad singlets, the chemical shift of which would be sensitive to solvent and concentration.

The bornyl moiety would display a more complex set of signals in the aliphatic region, characteristic of its rigid bicyclic structure. Key signals would include those for the methyl groups and the proton attached to the carbon bearing the ester oxygen. The stereochemistry of the ester linkage (i.e., whether it is exo or endo) could be determined by Nuclear Overhauser Effect (NOE) experiments, which reveal through-space proximity between protons.

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the carbonyl carbon of the ester, the carbons of the aromatic ring and the double bond, and the unique carbons of the bornyl group.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.65d, J = 15.9 Hz1HVinylic proton (α to C=O)
6.80s2HAromatic protons (C2'-H, C6'-H)
6.35d, J = 15.9 Hz1HVinylic proton (β to C=O)
5.00m1HBornyl proton (CH-O)
2.40 - 1.20m7HOther bornyl protons
0.95s3HBornyl methyl group
0.90s3HBornyl methyl group
0.85s3HBornyl methyl group

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
167.0Carbonyl (C=O)
146.0Vinylic carbon (α to C=O)
145.5Aromatic C3', C5'
138.0Aromatic C4'
126.0Aromatic C1'
116.0Vinylic carbon (β to C=O)
107.0Aromatic C2', C6'
81.0Bornyl C-O
49.0 - 20.0Other bornyl carbons

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of its molecular formula (C₁₉H₂₄O₅).

Electron ionization (EI) or electrospray ionization (ESI) techniques would be employed to generate ions for mass analysis. The resulting mass spectrum would not only show the molecular ion peak [M]⁺ or a pseudomolecular ion peak such as [M+H]⁺ or [M+Na]⁺, but also a characteristic fragmentation pattern. This pattern provides valuable structural information. Expected fragmentation pathways would include:

Cleavage of the ester bond: This would lead to the formation of ions corresponding to the bornyl cation and the 3,4,5-trihydroxycinnamate anion (or a related radical cation).

Loss of small neutral molecules: Fragmentation of the bornyl moiety could involve the loss of methyl groups or other small hydrocarbon fragments.

Decarboxylation: Loss of CO₂ from the cinnamate portion is another plausible fragmentation pathway.

Analysis of these fragments allows for the confirmation of the individual structural components of the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Chromophore Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The IR spectrum would be dominated by characteristic absorption bands:

O-H stretching: A broad band in the region of 3500-3200 cm⁻¹ would indicate the presence of the phenolic hydroxyl groups.

C-H stretching: Signals just above 3000 cm⁻¹ would correspond to the aromatic and vinylic C-H bonds, while those just below 3000 cm⁻¹ would be due to the aliphatic C-H bonds of the bornyl group.

C=O stretching: A strong, sharp absorption band around 1710-1730 cm⁻¹ is characteristic of the ester carbonyl group.

C=C stretching: Absorptions in the 1640-1600 cm⁻¹ region would correspond to the vinylic and aromatic carbon-carbon double bonds.

C-O stretching: Bands in the 1250-1000 cm⁻¹ range would arise from the C-O stretching vibrations of the ester and phenol (B47542) groups.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule, specifically the chromophore. The chromophore in this case is the 3,4,5-trihydroxycinnamoyl moiety. Due to the extended conjugation between the aromatic ring, the vinylic double bond, and the carbonyl group, a strong absorption maximum (λ_max) would be expected in the UV region. Based on studies of similar cinnamate derivatives, the λ_max would likely be observed around 310-330 nm. rsc.orgchemicalbook.comresearchgate.net This absorption corresponds to a π → π* transition. The position and intensity of this band can be influenced by the solvent polarity.

X-ray Crystallography and Solid-State Structural Studies

While spectroscopic methods provide a wealth of information about the connectivity and functional groups, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional structure of a molecule in the solid state. Obtaining a single crystal of this compound of suitable quality would allow for the precise measurement of bond lengths, bond angles, and torsional angles.

A successful crystallographic analysis would unequivocally establish:

The relative stereochemistry of the chiral centers within the bornyl moiety.

The conformation of the bicyclic ring system.

The orientation of the cinnamate group relative to the bornyl group.

The planarity of the cinnamate system.

The intermolecular interactions, such as hydrogen bonding involving the hydroxyl groups, that dictate the crystal packing.

To date, a crystal structure for this compound has not been reported in the public domain. However, the crystal structures of related compounds, such as 3,4-dihydroxy-5-geranyl-benzoic acid, have been determined, showcasing the importance of hydrogen bonding in the crystal packing of polyhydroxylated aromatic compounds. jcchems.com

Computational Approaches to Conformational Landscape Exploration

In the absence of a crystal structure, and to understand the molecule's behavior in solution, computational chemistry provides powerful tools for exploring the conformational landscape of this compound. This is particularly relevant as the compound was initially designed using free energy calculations, indicating that computational methods were integral to its conception. nih.gov

The conformational flexibility of this molecule arises from the rotation around several single bonds, primarily the C-C bond between the vinyl group and the aromatic ring, and the C-O bond of the ester linkage. Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, can be used to:

Perform a systematic conformational search: This identifies all low-energy conformers of the molecule.

Calculate the relative energies of these conformers: This allows for the determination of the most stable or predominant conformation(s) in the gas phase or in different solvents (using implicit or explicit solvent models).

Predict spectroscopic properties: Theoretical calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra. researchgate.netnih.gov These predicted data can then be compared with experimental results to validate the determined structure and conformation.

Analyze intramolecular interactions: Computational models can reveal non-covalent interactions, such as hydrogen bonds or steric repulsions, that govern the conformational preferences of the molecule.

For instance, studies on similar molecules like cinnamic acid have shown that the relative stability of different conformers is influenced by the planarity of the conjugated system and steric interactions. scielo.org.mx A comprehensive computational study of this compound would provide invaluable insights into its three-dimensional structure and dynamic behavior.

Biosynthetic Pathways and Precursor Chemistry of Bornyl 3,4,5 Trihydroxy Cinnamate

Phenylpropanoid Pathway and Trihydroxycinnamic Acid Biosynthesis

The journey to trihydroxycinnamic acid begins with the aromatic amino acid phenylalanine, a product of the shikimate pathway. taylorandfrancis.comcaldic.com The phenylpropanoid pathway then takes over, a series of enzymatic reactions that modify the basic C6-C3 phenylpropane skeleton. taylorandfrancis.com

The gateway to the entire phenylpropanoid pathway is the deamination of L-phenylalanine to form trans-cinnamic acid. caldic.comnih.gov This crucial step is catalyzed by the enzyme Phenylalanine Ammonia-Lyase (PAL) . taylorandfrancis.comnih.gov PAL is a key regulatory point in the pathway and is often induced by various environmental stimuli, highlighting its importance in the plant's response to its surroundings. taylorandfrancis.com

Following the formation of cinnamic acid, a series of hydroxylation reactions occur on the aromatic ring, catalyzed by cytochrome P450 monooxygenases. researchgate.net The first of these is typically the 4-hydroxylation of cinnamic acid to produce p-coumaric acid, a reaction mediated by Cinnamate (B1238496) 4-hydroxylase (C4H) . nih.govnih.gov This enzyme is a critical juncture, channeling carbon from phenylalanine into the vast array of phenylpropanoid compounds. researchgate.net Subsequent hydroxylations at the 3- and 5-positions are necessary to produce the trihydroxy-substituted aromatic ring.

The introduction of the second and third hydroxyl groups onto the phenyl ring is a more complex process. The 3-hydroxylation of p-coumaric acid to yield caffeic acid is a key step. nih.gov This can be catalyzed by p-Coumaric acid 3-hydroxylase (C3H) , another cytochrome P450 enzyme. nih.govnih.gov The subsequent 5-hydroxylation to form 3,4,5-trihydroxycinnamic acid is less commonly detailed in general phenylpropanoid pathway descriptions, suggesting it may be a more specialized reaction, potentially catalyzed by a specific hydroxylase that can act on a di-hydroxylated cinnamate derivative. The precise enzyme system responsible for this final hydroxylation step can vary between plant species and is an area of ongoing research.

Terpenoid Biosynthesis and the Bornyl Moiety Formation

The bornyl group of Bornyl (3,4,5-trihydroxy)-cinnamate is a bicyclic monoterpenoid, a class of compounds derived from the universal five-carbon isoprenoid precursors. youtube.com

Plants utilize two independent pathways to synthesize the basic building blocks of all terpenoids: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.govpnas.org

The Mevalonate (MVA) pathway , located in the cytosol, starts with acetyl-CoA. youtube.comnih.gov

The Methylerythritol Phosphate (MEP) pathway , found in the plastids, begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. youtube.comnih.gov

While the MVA pathway was traditionally thought to produce sesquiterpenes and triterpenes, and the MEP pathway to produce monoterpenes, diterpenes, and carotenoids, there is growing evidence of "crosstalk" and exchange of intermediates between these two pathways. pnas.orgbiorxiv.org For the formation of monoterpenes like the bornyl moiety, the MEP pathway is generally considered the primary source of precursors. pnas.org IPP and DMAPP are then condensed to form geranyl diphosphate (GPP), the direct precursor to all monoterpenes. researchgate.net

The transformation of the linear GPP into the bicyclic bornyl skeleton is a feat of enzymatic catalysis, orchestrated by a class of enzymes known as terpene synthases or cyclases . nih.gov Specifically, Bornyl Diphosphate Synthase (BPPS) is the key enzyme responsible for this intricate cyclization. nih.govnih.gov

The proposed mechanism involves several steps:

Ionization of GPP to a geranyl cation.

Isomerization to linalyl diphosphate (LPP). nih.gov

Cyclization of the linalyl cation to form an α-terpinyl cation. nih.gov

A second cyclization event leads to the formation of the bornyl cation. nih.gov

Finally, the cation is neutralized, in this case likely through the addition of a water molecule to form borneol, the alcohol that will subsequently be esterified with the trihydroxycinnamic acid.

This complex series of rearrangements within the active site of BPPS ensures the specific formation of the bornyl skeleton from the universal monoterpene precursor. nih.gov

Enzymatic Esterification Mechanisms of Bornyl Alcohol and 3,4,5-Trihydroxycinnamic Acid

The synthesis of this compound is achieved through the esterification of its two primary precursors: bornyl alcohol and 3,4,5-trihydroxycinnamic acid. While chemical synthesis methods exist, enzymatic catalysis, particularly using lipases, represents a more sustainable and highly selective alternative. researchgate.net This approach aligns with green chemistry principles by avoiding harsh reaction conditions, toxic reagents, and undesirable byproducts often associated with traditional chemical methods. nih.govresearchgate.net

Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are exceptionally versatile biocatalysts renowned for their ability to catalyze esterification, transesterification, and hydrolysis reactions with high efficiency and selectivity. researchgate.netnih.gov Their utility in non-aqueous or micro-aqueous environments allows for the reversal of their natural hydrolytic function, making them ideal for synthesizing a wide array of esters, including those with significant pharmaceutical and nutraceutical value. researchgate.netnih.gov The synthesis of esters from cinnamic acid and its derivatives with various alcohols using lipases has been extensively studied, providing a robust framework for the production of this compound. nih.govnih.gov

Enzymatic Catalysts and Mechanism

The most common enzymes employed for this type of ester synthesis are lipases, particularly from microbial sources. Lipases such as Candida antarctica Lipase (B570770) B (CALB), often immobilized as Novozym 435, and lipase from Thermomyces lanuginosus (TLL), commercialized as Lipozyme TLIM, are frequently cited for their high activity, stability, and broad substrate specificity. researchgate.netnih.govnih.gov Other lipases from genera like Pseudomonas, Rhizopus, and Mucor have also demonstrated efficacy in ester hydrolysis and synthesis. nih.gov

The catalytic mechanism for lipase-mediated esterification generally follows a Ping-Pong Bi-Bi kinetic model. nih.gov The process involves two main stages:

Acylation: The carboxylic acid (3,4,5-trihydroxycinnamic acid) first binds to the active site of the lipase. The catalytic triad, typically composed of serine, histidine, and aspartic/glutamic acid residues, facilitates the formation of a tetrahedral intermediate. This intermediate then collapses, releasing a water molecule and forming a covalent acyl-enzyme complex. nih.gov

Deacylation: The alcohol (bornyl alcohol) then enters the active site and attacks the acyl-enzyme complex through a nucleophilic reaction. This leads to the formation of a second tetrahedral intermediate, which subsequently breaks down to release the final ester product, this compound, and regenerate the free enzyme. nih.gov

This mechanism's high chemo-, regio-, and enantioselectivity is a key advantage, ensuring that the reaction proceeds with high precision. nih.gov

Research Findings on Analogous Ester Syntheses

Direct research on the enzymatic synthesis of this compound is limited; however, extensive studies on the synthesis of structurally similar compounds, such as bornyl caffeate (bornyl (3,4-dihydroxy)-cinnamate) and other cinnamic acid esters, provide valuable insights into the optimal reaction conditions. researchgate.net For instance, the synthesis of benzyl (B1604629) cinnamate and ethyl cinnamate has been optimized to achieve yields exceeding 97%. nih.govnih.gov

Several parameters critically influence the reaction rate and final yield of the ester. These include the choice of solvent, reaction temperature, substrate molar ratio, and enzyme concentration. nih.gov Organic solvents like isooctane (B107328) and toluene (B28343) have been shown to be effective media for these reactions, as they can help solubilize the substrates while maintaining the necessary micro-environment for enzyme activity. researchgate.netnih.gov

The table below summarizes typical parameters and findings from related lipase-catalyzed esterification reactions, which can serve as a predictive model for the synthesis of this compound.

Table 1: Optimized Parameters in Lipase-Catalyzed Synthesis of Cinnamic Acid Esters
Ester ProductLipase Source/TypeReaction MediumOptimal TemperatureSubstrate Molar Ratio (Acid:Alcohol)Key Findings & YieldReference
Ethyl CinnamateLipozyme TLIM (Immobilized)Isooctane50°C1:1 (Cinnamic Acid:Ethanol)Yield of 99% was achieved. Temperature increase from 10°C to 50°C increased the initial reaction rate 18-fold. nih.gov
Benzyl CinnamateLipozyme TL IMIsooctane40°C1:2.6 (Cinnamic Acid:Benzyl Alcohol)Maximum yield of 97.3%. It was noted that an excess of benzyl alcohol could inhibit lipase activity. nih.govresearchgate.net
Benzyl CinnamateLipase NS 88011 (Immobilized)Solvent-free59°C1:3 (Cinnamic Acid:Benzyl Alcohol)Yield of 97.6% after 32 hours. The enzyme demonstrated high stability and reusability over multiple cycles. nih.gov
Menthyl CinnamateSulfuric Acid (Chemical Catalyst)Ether60°C2:1 (Cinnamic Acid:Menthol)Optimal yield (96.38%) achieved after 5 hours of reflux. This is a chemical, not enzymatic, method for comparison. uns.ac.id

Precursor Biosynthesis

The availability of the precursor molecules is fundamental to the synthesis of the final compound.

Bornyl Alcohol (Borneol): Borneol is a bicyclic monoterpene synthesized in nature from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wikipedia.org DMAPP is converted to geranyl pyrophosphate (GPP), which then undergoes cyclization catalyzed by the key enzyme bornyl diphosphate synthase (BPPS) to form bornyl diphosphate. wikipedia.orgfrontiersin.org Finally, a phosphatase enzyme hydrolyzes the diphosphate group to yield bornyl alcohol. wikipedia.org The specific stereoisomer of borneol produced depends on the enantiomeric preference of the plant's native BPPS. wikipedia.org

3,4,5-Trihydroxycinnamic Acid: This compound is a member of the hydroxycinnamic acid family, which are synthesized via the phenylpropanoid pathway. acs.org The pathway begins with the amino acid phenylalanine. A series of enzymatic reactions, including deamination, hydroxylation, and methylation, produce various cinnamic acid derivatives. The synthesis of 3,4,5-trihydroxycinnamic acid specifically involves multiple hydroxylation steps on the aromatic ring of a precursor like cinnamic acid or p-coumaric acid. researchgate.net These hydroxylation reactions are typically catalyzed by hydroxylase enzymes, such as those from the cytochrome P450 (CYP450) superfamily. researchgate.net

Synthetic Methodologies and Derivatization Strategies for Bornyl 3,4,5 Trihydroxy Cinnamate

Total Synthesis Approaches to Bornyl (3,4,5-trihydroxy)-cinnamate

The total synthesis of this compound involves the strategic formation of an ester bond between the bornyl and the trihydroxy-cinnamate moieties. This requires efficient control over the esterification reaction and the stereochemistry of the chiral bornyl component.

The crucial step in synthesizing the target compound is the formation of the ester linkage between 3,4,5-trihydroxycinnamic acid and borneol. Several established esterification methods are applicable, each with distinct advantages regarding reaction conditions, yield, and substrate compatibility.

Fischer Esterification : This classic method involves reacting the carboxylic acid (cinnamic acid derivative) and the alcohol (borneol) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), typically under reflux conditions. apsu.eduresearchgate.net While straightforward, the reaction is reversible, and equilibrium must be shifted towards the product, often by using an excess of one reactant or removing water as it forms. uns.ac.id The reaction time can be a critical factor, with optimal yields for similar secondary alcohols being achieved in 3 to 6 hours. uns.ac.id

Acyl Halide Method : This approach involves converting the cinnamic acid to a more reactive acyl halide, commonly cinnamoyl chloride using thionyl chloride (SOCl₂). cmu.ac.thnih.gov The resulting acyl chloride readily reacts with borneol to form the ester. This method can be effective, though yields may be moderate. researchgate.net For instance, the reaction of cinnamoyl chloride with cinnamyl alcohol has been reported to yield 41% of the corresponding ester. cmu.ac.th

Carbodiimide-Mediated Esterification (Steglich Esterification) : This is a widely used method for forming ester bonds under mild conditions. It employs a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) nih.gov or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). cmu.ac.thresearchgate.netnih.gov The carbodiimide activates the carboxylic acid to form an O-acylurea intermediate, which is then readily displaced by the alcohol. cmu.ac.th This method often provides excellent yields, with reports of nearly quantitative (98%) conversion for cinnamyl cinnamate (B1238496) synthesis. cmu.ac.th A modified, greener approach using EDC in acetonitrile (B52724) with mild heating can produce cinnamate esters in high yields (averaging 70%) within 45 minutes without extensive purification. nih.gov

Table 1: Comparison of Esterification Methods for Cinnamate Synthesis

Method Reagents/Catalysts Conditions Advantages Disadvantages
Fischer Esterification Carboxylic Acid, Alcohol, Strong Acid (e.g., H₂SO₄) Reflux Simple, inexpensive reagents apsu.edu Reversible, requires harsh conditions, may not be suitable for sensitive substrates uns.ac.id
Acyl Halide Method Acyl Halide (from SOCl₂), Alcohol Varies High reactivity of acyl halide Requires an extra step to prepare the acyl halide, may produce HCl byproduct nih.govresearchgate.net

| Steglich Esterification | Carboxylic Acid, Alcohol, DCC or EDC, DMAP | Mild, often room temperature | High yields, mild conditions, suitable for sensitive substrates cmu.ac.thnih.gov | Byproduct (dicyclohexylurea) can be difficult to remove, carbodiimides are allergens |

Data sourced from multiple studies on cinnamate and borneol ester synthesis. apsu.eduuns.ac.idcmu.ac.thnih.govresearchgate.netnih.gov

The bornyl moiety is a bicyclic monoterpene alcohol with specific stereochemistry. Natural borneol is primarily the dextrorotatory (1R)-endo isomer. google.com Synthetic preparations often yield a mixture of isomers, including isoborneol, the exo isomer. The stereochemical purity of the bornyl component is critical as it influences the final compound's three-dimensional structure and subsequent biological interactions.

Achieving high stereoselectivity in the synthesis of the correct borneol isomer is a key challenge. Traditional chemical synthesis methods, such as the esterification of α-pinene followed by saponification, can produce significant amounts of the undesired isoborneol isomer (30-40%). google.com Therefore, synthetic strategies must incorporate steps that favor the formation of the endo isomer or utilize purification methods to isolate it. Biosynthetic methods, using microbial strains as biocatalysts for the hydrolysis of bornyl esters, have been developed to produce borneol with a higher percentage of the desired (*)-borneol (orthoborneol), closely resembling the composition of natural borneol. google.com Accessing diversely substituted and stereochemically pure natural product scaffolds often requires sophisticated synthetic routes, such as Diels-Alder reactions or asymmetric transformations, to construct the core cyclic systems. fao.org

Semi-synthetic Modifications and Analog Design

Starting from this compound or its readily available precursors, semi-synthetic modifications can be employed to generate a library of related analogs. This approach is fundamental in medicinal chemistry for establishing structure-activity relationships (SAR).

The three hydroxyl groups on the phenyl ring of the cinnamate moiety are prime targets for chemical modification. Altering these substituents can modulate the molecule's electronic properties, polarity, and hydrogen-bonding capacity.

Systematic studies on the effects of phenyl ring substituents have shown that both electronic and steric factors can influence the reactivity and properties of a molecule. rsc.org For derivatives of 3,4,5-trimethoxycinnamic acid (TMCA), a close analog where the hydroxyls are replaced by methoxy groups, a wide range of ester and amide derivatives have been synthesized to explore their pharmacological potential. nih.gov Common derivatization strategies for the hydroxyl groups would include:

Alkylation/Etherification : Converting one or more hydroxyl groups to alkoxy (e.g., methoxy) groups.

Acylation/Esterification : Converting hydroxyl groups into esters (e.g., acetates).

Selective Removal or Replacement : Synthesizing analogs with different substitution patterns, such as dihydroxy or monohydroxy-cinnamate derivatives.

Another key strategy for analog design is to replace the bornyl group with a diverse range of other alcohol moieties. This allows for the exploration of how the size, shape, and polarity of the ester group affect the compound's properties. Cinnamic acid has been successfully esterified with numerous alcohols, demonstrating the versatility of this approach. nih.govmedcraveonline.comresearchgate.net These modifications can lead to analogs with altered solubility and bioavailability. medcraveonline.com

The synthesis of various cinnamate esters has been reported, highlighting the feasibility of creating a diverse library of compounds for biological screening. researchgate.netmdpi.com

Table 2: Examples of Structural Diversification in Cinnamate Esters

Ester Moiety Class of Alcohol Reference Compound Example
Ethyl Primary Aliphatic Ethyl Cinnamate apsu.edu
Propyl Primary Aliphatic Propyl Cinnamate apsu.edu
Butyl Primary Aliphatic Butyl Cinnamate apsu.edu
Hexyl Primary Aliphatic Hexyl Cinnamate apsu.edu
Benzyl (B1604629) Benzylic Alcohol Benzyl Cinnamate medcraveonline.com
Phenethyl Aromatic Alcohol Phenethyl Cinnamate nih.gov

This table illustrates the range of alcohol groups that can be esterified with cinnamic acid to generate diverse analogs. apsu.edunih.govmedcraveonline.commdpi.com

Covalent conjugation involves linking the this compound molecule to another chemical entity, such as a known drug or a targeting moiety, to create a hybrid compound. This can be achieved by forming a stable covalent bond, typically an ester or amide linkage, if the parent molecule is appropriately functionalized.

For example, cinnamic acid itself has been conjugated to other drugs. In one study, cinnamoyl chloride was reacted with the hydroxyl group of metronidazole to form an ester-linked conjugate (cinnamoyl metronidazole). nih.gov In another instance, it was reacted with the amine group of memantine to create an amide-linked derivative (cinnamoyl memantine). nih.gov These strategies aim to combine the properties of both parent molecules, potentially leading to synergistic effects or altered pharmacokinetic profiles. This approach enables the development of novel molecular entities based on the cinnamate scaffold.

Regioselective and Stereoselective Synthesis Challenges

The synthesis of this compound, a molecule comprising a chiral bicyclic alcohol (borneol) and a polysubstituted aromatic acid (3,4,5-trihydroxycinnamic acid), presents notable challenges in controlling both regioselectivity and stereoselectivity. Achieving the desired isomer requires careful consideration of starting materials, reaction conditions, and protective group strategies.

Regioselective Synthesis Challenges

The primary regioselective challenge in the synthesis of this compound lies in the differentiation of the reactive sites on the 3,4,5-trihydroxycinnamic acid moiety. This precursor has four potentially reactive functional groups: a carboxylic acid and three phenolic hydroxyl groups.

Direct esterification of 3,4,5-trihydroxycinnamic acid with borneol without the use of protecting groups would lead to a complex mixture of products. Besides the desired ester formation at the carboxylic acid, acylation could also occur at any of the three phenolic hydroxyl groups, resulting in multiple isomeric esters. To ensure that the ester linkage forms exclusively at the carboxylic acid, a robust protecting group strategy is essential.

For instance, the synthesis could proceed by first protecting the three phenolic hydroxyls of 3,4,5-trihydroxycinnamic acid. This protected acid would then be coupled with borneol using a standard esterification method, followed by a final deprotection step to yield the target compound. The efficiency of each of these steps is crucial for a successful regioselective synthesis.

Functional Group on 3,4,5-trihydroxycinnamic acidReactivity in EsterificationConsequence of Unprotected Reaction
Carboxylic AcidDesired reaction site Forms the intended ester bond with borneol.
3-hydroxyl group (phenolic)Potential for side reactionsFormation of an undesired regioisomeric ester.
4-hydroxyl group (phenolic)Potential for side reactionsFormation of an undesired regioisomeric ester.
5-hydroxyl group (phenolic)Potential for side reactionsFormation of an undesired regioisomeric ester.

Stereoselective Synthesis Challenges

The stereochemical complexity of this compound arises from both the borneol and the cinnamate components of the molecule, making stereoselective synthesis a significant hurdle.

The borneol moiety is a chiral, bicyclic terpene alcohol with multiple stereocenters. study.comlibretexts.orglibretexts.org Borneol itself exists as a pair of enantiomers: (+)-borneol and (-)-borneol. wikipedia.orgnih.gov Furthermore, it has a diastereomer, isoborneol, in which the hydroxyl group is in the exo position, in contrast to the endo position in borneol. study.compediaa.com The synthesis must therefore begin with a stereochemically pure enantiomer of borneol to yield an enantiomerically pure product. The bulky, caged structure of borneol can also create significant steric hindrance, potentially affecting the feasibility and conditions of the esterification reaction. The choice of coupling agents and catalysts must accommodate this steric bulk to achieve a reasonable reaction rate and yield.

The cinnamate portion of the molecule contains a carbon-carbon double bond, which can exist as either the E (trans) or Z (cis) geometric isomer. tandfonline.comnih.govnih.gov The E-isomer is generally the more thermodynamically stable and common form of cinnamic acids. tandfonline.com Synthetic control is required to ensure the desired geometry of this double bond is obtained and maintained throughout the synthesis. Certain reaction conditions, including exposure to heat or UV light, can promote isomerization, leading to a mixture of E and Z isomers in the final product. tandfonline.com

Given the stereochemical variables in both precursors, a number of stereoisomers of this compound are possible. The table below illustrates the potential stereoisomeric products based on the stereochemistry of the starting materials.

Borneol StereoisomerCinnamate Double Bond GeometryResulting Stereoisomer of this compound
(+)-BorneolE (trans)(E)-(+)-Bornyl (3,4,5-trihydroxy)-cinnamate
(+)-BorneolZ (cis)(Z)-(+)-Bornyl (3,4,5-trihydroxy)-cinnamate
(-)-BorneolE (trans)(E)-(-)-Bornyl (3,4,5-trihydroxy)-cinnamate
(-)-BorneolZ (cis)(Z)-(-)-Bornyl (3,4,5-trihydroxy)-cinnamate

To overcome these stereoselective challenges, the synthetic strategy must employ methods that preserve the stereochemical integrity of the chiral centers in borneol and control the geometry of the double bond in the cinnamic acid. This could involve the use of stereoselective catalysts or enzymatic methods, which are known for their high degree of stereospecificity in ester synthesis. encyclopedia.pubmdpi.com Careful selection of reaction conditions to avoid epimerization or isomerization is paramount.

Pharmacological Activities and Molecular Mechanisms of Bornyl 3,4,5 Trihydroxy Cinnamate

Human Neutrophil Elastase (HNE) Inhibition

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. While it plays a crucial role in the degradation of foreign proteins during phagocytosis, excessive HNE activity can lead to the breakdown of healthy connective tissues, contributing to inflammatory diseases. Bornyl (3,4,5-trihydroxy)-cinnamate has been identified as a potent inhibitor of HNE.

Mechanism of HNE-Bornyl (3,4,5-trihydroxy)-cinnamate Interaction

The inhibitory action of cinnamic acid derivatives on HNE involves interaction with the enzyme's active site. Molecular docking studies on analogous compounds, such as bornyl caffeate, suggest that the cinnamic acid moiety interacts with amino acids within the "oxyanion hole" of HNE. researchgate.net The process is characterized by the formation of hydrophobic interactions and hydrogen bonds. researchgate.net For this compound, it is predicted that the tri-hydroxy substituted aromatic ring forms key hydrogen bonds within the active site, while the bulky, lipophilic bornyl group establishes hydrophobic contacts, effectively blocking the substrate-binding site and inhibiting enzymatic activity.

Structure-Activity Relationships Governing HNE Inhibitory Potency

The efficacy of cinnamic acid derivatives as HNE inhibitors is closely tied to their chemical structure. Research has highlighted two critical features for optimal binding within the HNE active site: the presence of aromatic ortho-dihydroxy groups and a lipophilic residue. nih.govingentaconnect.com

Aromatic Hydroxylation: The ortho-dihydroxy (catechol) or tri-hydroxy arrangement on the phenyl ring is crucial. These groups act as hydrogen bond donors, forming a network of interactions with the amino acid residues in the active site, which anchors the inhibitor. researchgate.net

This compound combines these optimal features: a tri-hydroxylated phenyl ring and a large, lipophilic bornyl ester group, contributing to its potent inhibitory activity.

Comparative Analysis with Other Cinnamic Acid-Based HNE Inhibitors

This compound was specifically designed through free energy calculations to be an optimized HNE inhibitor. researchgate.net Its inhibitory activity has been shown to be significantly more potent than that of similar compounds. researchgate.net When compared to other cinnamic acid derivatives, its efficacy is notable. For instance, bornyl caffeate, which possesses a dihydroxy substitution, is a potent inhibitor. researchgate.netingentaconnect.com However, the addition of a third hydroxyl group in this compound is predicted to further enhance binding. Its IC₅₀ value was found to be three times lower than that of comparable cinnamic acid derivatives, underscoring its high potency. researchgate.net

Table 1: HNE Inhibitory Potency of Selected Cinnamic Acid Derivatives

Compound IC₅₀ (µM) Source
Bornyl caffeate 1.6 researchgate.net
Caffeic acid 93 researchgate.netnih.gov
Fukinolic acid 0.23 researchgate.netnih.gov
Cimicifugic acid A 2.2 researchgate.netnih.gov
Cimicifugic acid B 11.4 researchgate.netnih.gov
Cimicifugic acid F 18 researchgate.netnih.gov

This table presents data for comparative purposes. The IC₅₀ for this compound is noted as being threefold lower than similar compounds. researchgate.net

Modulation of Oxidative Stress Pathways

Beyond enzyme inhibition, this compound can modulate cellular responses to oxidative stress, which is implicated in numerous chronic diseases. This activity is largely attributed to the 3,4,5-trihydroxycinnamoyl moiety.

Radical Scavenging Mechanisms

Hydroxycinnamic acids are effective antioxidants due to their ability to donate a hydrogen atom from one of their phenolic hydroxyl groups to neutralize free radicals. nih.gov The antioxidant capacity is largely dependent on the number and position of these hydroxyl groups. core.ac.uk

The 3,4,5-trihydroxy substitution pattern is particularly effective for radical scavenging. The presence of multiple hydroxyl groups increases the hydrogen-donating capacity of the molecule. researchgate.net Upon donating a hydrogen atom, the resulting phenoxyl radical is stabilized through resonance, with the electron delocalizing across the aromatic ring and the conjugated side chain. nih.gov This structural feature makes the radical less reactive and terminates the free-radical chain reaction. The primary antioxidant mechanism for such compounds is considered to be hydrogen atom transfer (HAT). agriculturejournals.cz

Enzymatic Antioxidant System Modulation (e.g., Nrf2 pathway activation)

The pharmacological activity of this compound extends to the upregulation of endogenous antioxidant defense systems. The core structure, 3,4,5-trihydroxycinnamic acid (THC), has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a key transcription factor that regulates the expression of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1). mdpi.com

Studies on THC demonstrate that it induces the phosphorylation of Nrf2, leading to its translocation to the nucleus and subsequent expression of HO-1. nih.gov This activation of Nrf2 is mediated by the p38 mitogen-activated protein kinase (MAPK) signaling pathway. nih.govnih.gov By activating the Nrf2 pathway, the 3,4,5-trihydroxycinnamoyl moiety enhances the cell's intrinsic ability to counteract oxidative stress, thereby providing a secondary and more sustained antioxidant effect beyond direct radical scavenging.

Anti-inflammatory Signal Transduction Pathways

The anti-inflammatory properties of this compound and its structural relatives are rooted in their ability to modulate key signal transduction pathways that govern the inflammatory response. Research into the compound's core moiety, 3,4,5-trihydroxycinnamic acid (THCA), and related bornyl esters reveals a multi-pronged approach to suppressing inflammation at the molecular level. This involves the direct inhibition of pro-inflammatory molecule production, regulation of critical transcription factors like NF-κB, and interference with upstream signaling cascades such as the MAPK pathway.

Inhibition of Inflammatory Mediators and Cytokine Production

Studies on the constituent components and analogs of this compound demonstrate significant inhibitory effects on the production of crucial inflammatory mediators and cytokines. Pre-treatment with bornyl cinnamate (B1238496), a related compound, has been shown to significantly inhibit the lipopolysaccharide (LPS)-induced production of pro-inflammatory molecules, including nitric oxide (NO), prostaglandin-E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β) in murine macrophage cells. nih.gov

Similarly, 3,4,5-trihydroxycinnamic acid (THCA), the active cinnamate portion of the molecule, effectively suppresses the expression and secretion of inflammatory cytokines in various cell types. In LPS-stimulated BV2 microglial cells, THCA significantly curbed the overproduction of TNF-α and IL-1β. nih.govresearchgate.net Its efficacy extends to human keratinocyte (HaCaT) cells stimulated with a mixture of TNF-α and interferon-gamma (IFN-γ), where THCA reduced both the secretion and mRNA expression levels of interleukin-6 (IL-6) and interleukin-8 (IL-8). nih.gov Furthermore, in activated mast cells, a key player in allergic inflammation, THCA has been shown to suppress the secretion of TNF-α and the release of histamine. nih.govnih.gov This broad-spectrum inhibition of inflammatory mediators underscores the compound's potential to disrupt the inflammatory cascade at multiple points.

Table 1: Inhibitory Effects on Inflammatory Mediators and Cytokines
CompoundCell LineStimulantInhibited Mediator/CytokineReference
Bornyl cinnamateRAW 264.7 MacrophagesLPSNitric Oxide (NO), Prostaglandin-E2 (PGE2), TNF-α, IL-1β nih.gov
3,4,5-Trihydroxycinnamic acid (THCA)BV2 MicrogliaLPSTNF-α, IL-1β nih.govresearchgate.net
3,4,5-Trihydroxycinnamic acid (THCA)HaCaT KeratinocytesTNF-α/IFN-γIL-6, IL-8 nih.gov
3,4,5-Trihydroxycinnamic acid (THCA)RBL-2H3 Mast CellsPMA/A23187TNF-α, Histamine nih.govnih.gov

Regulation of NF-κB Activation and Associated Signaling Cascades

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that orchestrates the expression of numerous genes involved in inflammation, including those for pro-inflammatory cytokines and enzymes like iNOS and COX-2. mdpi.comdntb.gov.ua The anti-inflammatory effects of cinnamic acid derivatives are tightly linked to their ability to control the NF-κB signaling pathway.

Research on bornyl cinnamate has shown that its inhibition of pro-inflammatory genes is caused by the suppression of nuclear translocation and transcriptional activation of NF-κB. nih.gov This is achieved by preventing the degradation of the inhibitor of NF-κB (IκBα), a protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net Bornyl cinnamate enhances the protein stability of IκBα by inhibiting its phosphorylation and subsequent proteasomal degradation. nih.gov This action is traced upstream to the significant blockage of the lipopolysaccharide-induced activation of I-κB kinase α (IKKα), a key kinase responsible for phosphorylating IκBα. nih.gov

Studies on THCA corroborate these findings, demonstrating that it significantly attenuates the nuclear translocation of NF-κB in both activated mast cells and microglial cells. researchgate.netnih.govnih.gov By blocking NF-κB's journey to the nucleus, these compounds effectively shut down the transcription of a wide array of inflammatory genes.

Impact on MAPK Pathway Components (e.g., JNK, ERK, p38)

The mitogen-activated protein kinase (MAPK) signaling pathways, comprising cascades such as JNK, ERK, and p38, are crucial for transducing extracellular signals into cellular responses, including inflammation. researchgate.netnih.gov The activation of these pathways through phosphorylation is a key step in the inflammatory process. mdpi.com

Cinnamic acid derivatives have been shown to exert regulatory control over this critical signaling network. Treatment with bornyl cis-4-hydroxycinnamate, another related ester, inhibited the phosphorylation of JNK, p38, and ERK in melanoma cell lines. nih.gov Similarly, THCA significantly suppressed the stimulus-induced phosphorylation of p38, ERK1/2, and JNK in mast cells. nih.govnih.gov In activated human keratinocytes, THCA also demonstrated inhibitory activity on the activation of ERK. nih.gov The ability to dampen the activation of these central signaling kinases prevents the downstream activation of transcription factors and other proteins that drive inflammation, representing a significant mechanism of anti-inflammatory action.

Table 2: Impact on MAPK Pathway Components
CompoundCell LineStimulantInhibited MAPK Component (Phosphorylation)Reference
Bornyl cis-4-hydroxycinnamateA2058 & A375 Melanoma(Not specified)p-JNK, p-p38, p-ERK nih.gov
3,4,5-Trihydroxycinnamic acid (THCA)RBL-2H3 Mast CellsPMA/A23187p-p38, p-ERK1/2, p-JNK nih.govnih.gov
3,4,5-Trihydroxycinnamic acid (THCA)HaCaT KeratinocytesTNF-α/IFN-γp-ERK nih.gov

Enzyme Inhibition Beyond Human Neutrophil Elastase

While initially optimized as a human neutrophil elastase inhibitor, the chemical structure of this compound suggests a broader inhibitory potential against other classes of enzymes, particularly those involved in cellular signaling and extracellular matrix maintenance.

Inhibition of Protein Kinases and Implications for Cellular Signaling

Protein kinases are essential enzymes in controlling cellular signaling networks, and their aberrant activity is linked to various diseases. nih.gov Cinnamic acid and its derivatives have been identified as a promising scaffold for the design of protein kinase inhibitors. nih.gov These compounds can interfere with kinase activity through various modes, including ATP-competitive, bisubstrate-competitive, and non-competitive inhibition. nih.gov

A crystallographic fragment screen identified cinnamic acid derivatives as effective starting points for developing potent inhibitors of Pim-1, a protein kinase considered a potential target for cancer therapy. nih.gov The most effective fragments bound to a hydrophobic pocket at the hinge region of the enzyme, with their potency enhanced by the formation of a hydrogen bond. nih.gov This demonstrates that the cinnamic acid moiety can serve as a foundational structure for targeting the ATP-binding site of kinases. The broad diversity of the protein kinase family suggests that this compound may have inhibitory effects on various kinases, thereby modulating a range of cellular signaling pathways beyond those immediately associated with inflammation. symansis.com

Anti-collagenase and Anti-elastase Activities in Extracellular Matrix Regulation

The integrity of the extracellular matrix (ECM) is maintained by a delicate balance between synthesis and degradation of its protein components, such as collagen and elastin. researchgate.net Enzymes like collagenase and elastase are serine proteases responsible for the breakdown of these proteins. nih.gov Excessive activity of these enzymes contributes to the degradation of connective tissue, for instance, in skin aging. nih.gov

Natural products, particularly polyphenols like those found in green tea, have been investigated for their anti-collagenase and anti-elastase activities. nih.govresearchgate.net These activities are often attributed to the ability of polyphenols to interact with and inhibit the enzymes. nih.gov Given that this compound is a polyphenolic compound, it is plausible that it possesses inhibitory activity against these matrix metalloproteinases. While direct studies on this specific molecule are limited, the known anti-elastase activity of the parent compound and the general inhibitory potential of related polyphenols against both elastase and collagenase suggest a role in regulating ECM turnover. researchgate.netresearchgate.netmdpi.comarchivesofmedicalscience.com

Table 3: Enzyme Inhibitory Activities of Related Plant Extracts and Polyphenols
Source/Compound TypeTarget EnzymeObserved ActivityReference
White Tea ExtractElastase~89% Inhibition nih.gov
White Tea ExtractCollagenase~87% Inhibition nih.gov
Green Tea Polyphenols (e.g., EGCG)Elastase & CollagenaseInhibitory nih.gov
Rose TinctureCollagenase~41% Inhibition researchgate.net
Pomegranate ExtractElastase & CollagenaseInhibitory researchgate.net

Other Relevant Enzymatic Targets

While direct studies on the inhibitory activity of this compound against HIV integrase and trypanosome cysteine protease are not extensively documented in current literature, the constituent parts of the molecule, namely the bornyl group and the trihydroxy-cinnamate moiety, belong to classes of compounds that have shown activity against various enzymatic targets, including those in viruses and parasites.

Bornyl esters, for instance, have been investigated for their potential antiviral and antiparasitic properties. Research has demonstrated that certain synthetic bornyl esters exhibit antiviral activity. For example, N-heterocyclic borneol derivatives have been identified as inhibitors of Marburg virus entry. nih.govscispace.com While Marburg virus is distinct from HIV, this finding suggests that the bornyl moiety can be a valuable scaffold for the development of antiviral agents that target viral entry mechanisms. Furthermore, some bornyl and isobornyl carboxylic esters have shown a broad spectrum of antiviral activity against viruses such as influenza and tick-borne encephalitis virus. google.com

In the context of antiparasitic activity, synthetic L-bornyl benzoates have shown efficacy against Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov This is particularly relevant as Trypanosoma cruzi is related to the Trypanosoma species that cause human African trypanosomiasis, for which cysteine protease is a key drug target. The activity of these bornyl esters against T. cruzi suggests that this class of compounds may have the potential to inhibit essential parasitic enzymes. nih.gov

The 3,4,5-trihydroxycinnamic acid component, a phenolic acid, is known for a range of biological activities, including anti-inflammatory and antioxidant effects. researchgate.netnih.govnih.gov While direct inhibition of HIV integrase or trypanosome cysteine protease by this specific cinnamic acid derivative has not been established, other cinnamic acid derivatives have been investigated for their enzymatic inhibition potential against various targets. researchgate.net

Given the known antiviral and antiparasitic activities of related bornyl esters, it is plausible that this compound could exhibit inhibitory effects on viral or parasitic enzymes. However, further specific studies are required to elucidate its direct activity against HIV integrase and trypanosome cysteine protease.

Neuroprotective Mechanisms

Emerging evidence suggests that compounds containing phenolic and bornyl moieties may exert neuroprotective effects through various mechanisms. These mechanisms are particularly relevant in the context of neurodegenerative diseases, which are often characterized by neuroinflammation and neuronal damage. frontiersin.orgmdpi.com

Mitigation of Microglial Activation

Microglia are the resident immune cells of the central nervous system (CNS) and play a crucial role in brain homeostasis. frontiersin.org However, chronic activation of microglia can lead to the release of pro-inflammatory and neurotoxic factors, contributing to neuronal damage. nih.gov Phenolic compounds, including cinnamic acid derivatives, have been shown to mitigate microglial activation. frontiersin.orgnih.govmdpi.com

Studies on 3,4,5-trihydroxycinnamic acid have demonstrated its ability to suppress the activation of BV2 microglial cells stimulated by lipopolysaccharide (LPS). nih.gov This suppression is associated with the inhibition of pro-inflammatory mediators. nih.gov The mechanism of action involves the activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses. nih.gov By activating Nrf2, 3,4,5-trihydroxycinnamic acid enhances the expression of downstream antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to counteract the oxidative stress associated with microglial activation. nih.gov

The general ability of phenolic compounds to modulate microglial activation suggests that this compound may share these properties, contributing to its potential neuroprotective effects.

Attenuation of Neuroinflammatory Responses

Neuroinflammation is a key pathological feature of many neurodegenerative disorders. consensus.appacs.orgresearchgate.net The attenuation of neuroinflammatory responses is therefore a critical therapeutic strategy. Cinnamic acid derivatives and other phenolic compounds have demonstrated potent anti-neuroinflammatory activities. consensus.appacs.orgresearchgate.netnih.gov

Research has shown that 3,4,5-trihydroxycinnamic acid can inhibit the production of key pro-inflammatory molecules in activated microglial cells, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). nih.gov Furthermore, it can suppress the expression of monocyte chemoattractant protein-1 (MCP-1), a chemokine involved in the recruitment of immune cells to sites of inflammation. nih.gov The anti-inflammatory effects of 3,4,5-trihydroxycinnamic acid are also observed in other cell types, such as keratinocytes, where it can inhibit the expression of inflammatory cytokines and chemokines. nih.gov

The bornyl moiety may also contribute to the anti-inflammatory effects. Bornyl acetate, a related compound, has been shown to possess anti-inflammatory and immunomodulatory properties. researchgate.net The combination of a bornyl group with a potent anti-inflammatory agent like 3,4,5-trihydroxycinnamic acid in a single molecule could therefore result in a synergistic or enhanced attenuation of neuroinflammatory responses.

Computational Chemistry and Structure Activity Relationship Sar Studies of Bornyl 3,4,5 Trihydroxy Cinnamate

Molecular Docking and Ligand-Protein Interaction Profiling

Bornyl (3,4,5-trihydroxy)-cinnamate was specifically designed as an inhibitor of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. nih.gov Molecular docking studies are fundamental to understanding how this ligand interacts with the HNE active site. These computational simulations position the ligand within the protein's binding pocket to predict its preferred orientation and interaction patterns.

The interaction profile for this compound with HNE, as predicted by molecular docking, is a composite of these forces, leading to the stable binding necessary for potent inhibition.

Free Energy Calculations for Binding Affinity Prediction and Optimization

To refine the design of HNE inhibitors and predict their efficacy, researchers employed sophisticated free energy calculations. nih.gov These methods provide a quantitative estimate of the binding free energy (ΔG), which is directly related to the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). The successful application of these calculations was pivotal in the development of this compound, leading to a compound with an IC50 value three times lower than that of similar compounds. nih.gov

Thermodynamic Integration (TI) Methodologies

Thermodynamic integration (TI) is a rigorous computational method used to calculate the free energy difference between two states, such as a ligand in solution and the same ligand bound to a protein. nih.gov This method involves creating a non-physical, or "alchemical," pathway that gradually transforms the ligand from one state to the other. nih.gov By simulating the system at several discrete points along this pathway and integrating the calculated derivatives of the potential energy, a precise value for the binding free energy can be obtained. nih.gov

For this compound, TI would have been instrumental in optimizing its structure for enhanced binding affinity to HNE. nih.gov This involves comparing the calculated binding free energies of various potential inhibitor designs, allowing for the selection of the most promising candidate for synthesis and experimental testing.

Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and Generalized Born Surface Area (MM-GBSA) Approaches

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and its close variant, MM-GBSA, are popular end-point methods for estimating binding free energies. nih.govnih.gov These approaches combine the molecular mechanics energy of the ligand-protein complex with a continuum solvation model to approximate the free energy of binding. nih.gov

The general process involves:

Running a molecular dynamics (MD) simulation of the ligand-protein complex.

Extracting snapshots from the MD trajectory.

For each snapshot, calculating the molecular mechanics energy, which includes bonded, van der Waals, and electrostatic terms.

Calculating the polar contribution to the solvation free energy using the Poisson-Boltzmann (PB) or Generalized Born (GB) model.

Calculating the non-polar contribution to the solvation free energy, which is typically proportional to the solvent-accessible surface area (SASA).

Subtracting the free energies of the unbound protein and ligand.

While not explicitly detailed for this compound in the primary literature, MM-PBSA/GBSA methods are frequently used in conjunction with or as an alternative to TI for their balance of computational speed and reasonable accuracy. nih.govnih.gov These methods are particularly useful for rescoring docking poses and ranking a series of potential inhibitors. nih.gov

Computational Method Application in the Study of this compound Key Outcome
Molecular Docking Predicted the binding mode within the human neutrophil elastase active site.Guided the initial design based on interactions of similar cinnamic acid derivatives.
Free Energy Calculations Predicted improved binding affinity for the newly designed ligand.Led to the synthesis of a compound with a significantly lower IC50 value.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. uniroma1.it While a specific QSAR model for this compound has not been published, the principles of QSAR would be essential for the systematic exploration of its derivatives to discover even more potent HNE inhibitors.

Descriptor Selection and Feature Engineering

The first and most critical step in QSAR modeling is the calculation of molecular descriptors. nih.gov These are numerical values that encode different aspects of a molecule's structure, such as its physicochemical properties, topology, and 3D conformation. For a series of analogs of this compound, a wide array of descriptors would be calculated.

Types of Molecular Descriptors Relevant to QSAR:

Descriptor CategoryExamplesInformation Encoded
1D Descriptors Molecular Weight, Atom Count, Rotatable BondsBulk properties
2D Descriptors Topological Indices, Molecular Connectivity IndicesStructural connectivity and branching
3D Descriptors van der Waals Surface Area, Dipole MomentShape, size, and electronic properties
Physicochemical LogP (lipophilicity), pKa (acidity)Solvation and ionization properties

Feature selection is the process of identifying the most relevant descriptors that are highly correlated with the biological activity while being minimally correlated with each other. researchgate.net This is crucial to avoid overfitting and to build a robust and interpretable model. Techniques for feature selection range from simple correlation analysis to more advanced machine learning-based approaches. researchgate.net

Model Development and Validation Strategies

Once a set of relevant descriptors is selected, a mathematical model is developed to correlate these descriptors with the biological activity (e.g., IC50) of the compounds. Multiple linear regression (MLR) is a common starting point, but more sophisticated machine learning algorithms like support vector machines (SVM), random forests, and neural networks are increasingly used. mdpi.com

Validation is an indispensable part of QSAR model development to ensure its statistical robustness and predictive power for new, untested compounds. nih.gov

Key Validation Strategies in QSAR:

Validation TypeDescriptionPurpose
Internal Validation The model is tested on subsets of the data used to build it. A common method is leave-one-out cross-validation (LOO-CV), where one compound is removed, the model is rebuilt, and the activity of the removed compound is predicted. nih.govTo assess the robustness and stability of the model.
External Validation The model is used to predict the activity of an external set of compounds that were not used in the model development process. researchgate.netTo evaluate the true predictive power of the model on new chemical entities.
Y-Randomization The biological activity values in the training set are shuffled randomly, and a new QSAR model is built. This process is repeated multiple times.To ensure that the original model is not due to a chance correlation.

A statistically valid QSAR model for derivatives of this compound would serve as a powerful predictive tool, enabling the virtual screening of large compound libraries and prioritizing the synthesis of the most promising candidates for HNE inhibition.

Molecular Dynamics Simulations for Conformational Sampling and Binding Mode Analysis

Molecular dynamics (MD) simulations are a powerful computational tool used to understand the dynamic nature of molecules and their interactions. In the context of this compound, MD simulations provide crucial insights into its conformational flexibility and how it binds to its biological targets.

Research has shown that this compound was specifically designed and optimized as an inhibitor of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. nih.gov The development of this compound was guided by a binding mode model established for a series of cinnamic acid derivatives that also inhibit elastase. nih.gov Free energy calculations, a key component of computational chemistry, were instrumental in predicting that this compound would exhibit improved binding affinity compared to similar compounds. nih.gov

MD simulations allow researchers to observe the conformational changes of this compound over time when it is in the active site of its target enzyme. This sampling of different conformations is essential for identifying the most stable and energetically favorable binding poses. The analysis of these binding modes reveals the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the compound's inhibitory activity. For instance, MD simulations can help visualize how the trihydroxy-cinnamoyl moiety and the bornyl group of the molecule orient themselves within the enzyme's binding pocket to maximize these interactions. This detailed understanding of the binding mode at an atomic level is critical for explaining the compound's potency and for guiding further optimization efforts.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique that involves the screening of large libraries of small molecules to identify those that are most likely to bind to a drug target. e3s-conferences.org This approach can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, using the properties of known active compounds. In the case of this compound, its development was a result of a lead optimization process rather than a large-scale virtual screening campaign. nih.gov

Lead optimization is an essential phase in drug discovery where an initial "hit" or "lead" compound with some desired biological activity is chemically modified to improve its properties. patsnap.com The goal is to enhance efficacy, selectivity, and pharmacokinetic characteristics while minimizing any potential toxicity. nih.gov The development of this compound from a group of cinnamic acid derivative elastase inhibitors is a clear example of a successful lead optimization strategy. nih.gov

The optimization process that led to this compound was heavily reliant on computational methods. nih.gov By utilizing free energy calculations, researchers were able to predict that the addition of the bornyl group and the specific hydroxylation pattern on the cinnamic acid scaffold would lead to a compound with significantly improved inhibitory activity against HNE. nih.gov The subsequent synthesis and in vitro testing of the compound confirmed these computational predictions, with this compound showing a three-fold lower IC50 value compared to its predecessors. nih.gov

This successful outcome highlights the power of integrating computational chemistry into the lead optimization cycle. patsnap.com Techniques such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, which are often part of the virtual screening toolkit, are also invaluable during lead optimization to guide the design of new analogs with enhanced properties. patsnap.com

Compound NameChemical ClassRole in this Context
This compoundCinnamic acid derivativeOptimized inhibitor of human neutrophil elastase
Cinnamic acidPhenylpropanoidParent compound for a class of elastase inhibitors

Analytical Methodologies for the Detection and Quantification of Bornyl 3,4,5 Trihydroxy Cinnamate

Chromatographic Techniques

Chromatography is fundamental to the analysis of Bornyl (3,4,5-trihydroxy)-cinnamate, enabling its separation from other related compounds and matrix components. The choice of technique depends on the analytical goal, whether it is for purification, quantification, or initial screening.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantitative analysis of non-volatile or thermally sensitive compounds like this compound. Reversed-phase HPLC is the most common modality used for analyzing cinnamic acid derivatives and their esters. nih.govnih.govresearchgate.net

A typical HPLC setup would involve a C18 column, which separates compounds based on their hydrophobicity. nih.govrsc.org The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous solution, frequently acidified with acetic acid, formic acid, or phosphoric acid to ensure good peak shape for the phenolic and carboxylic acid moieties. nih.govd-nb.infosielc.com Isocratic elution (constant mobile phase composition) or gradient elution (variable composition) can be employed, with gradient systems being particularly useful for separating complex mixtures found in plant extracts. nih.govd-nb.info

Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector. The cinnamate (B1238496) chromophore exhibits strong absorbance in the UV region, typically between 280 nm and 330 nm, providing high sensitivity for detection and quantification. nih.govd-nb.infophcogj.com For quantitative analysis, a calibration curve is constructed using a pure reference standard of this compound. nih.govscirp.org The method's accuracy and precision are validated through recovery studies and intra- and inter-day variability assessments. d-nb.info

Table 1: Exemplary HPLC Conditions for the Analysis of Cinnamate Derivatives

Parameter Condition Source
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) rsc.orgd-nb.info
Mobile Phase A: 0.1-0.5% Acetic or Formic Acid in WaterB: Acetonitrile or Methanol nih.govd-nb.info
Elution Gradient or Isocratic nih.govd-nb.info
Flow Rate 0.8 - 1.0 mL/min rsc.orgd-nb.info
Detection UV/DAD at 280-330 nm nih.govphcogj.com
Column Temp. Ambient or controlled (e.g., 25-40 °C) researchgate.net

| Injection Vol. | 10-20 µL | nih.govd-nb.info |

This table presents typical starting conditions for method development based on the analysis of related cinnamic acid esters.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. It is the standard method for analyzing essential oils, which are rich in volatile terpenoids like borneol and its esters, such as bornyl acetate. biocrick.comresearchgate.net Given that this compound contains the volatile borneol moiety, it may be amenable to GC-MS analysis, although the trihydroxy-cinnamate portion reduces its volatility compared to simpler esters like bornyl acetate.

For analysis, the sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. csic.esnih.gov The column, often a non-polar or medium-polarity phase like DB-5ms or HP-5, separates compounds based on their boiling points and interactions with the stationary phase. researchgate.netcsic.es The temperature of the column is gradually increased (a temperature program) to elute compounds with different volatilities. csic.es

After separation, the compounds enter the mass spectrometer, which ionizes the molecules (typically through electron impact, EI) and fragments them. The resulting mass spectrum is a chemical fingerprint that allows for the identification of the compound by comparing it to spectral libraries like NIST. nih.govmdpi.com The characteristic fragmentation pattern of both the bornyl and cinnamate parts would be key to its identification. researchgate.net

Table 2: Typical GC-MS Parameters for Analysis of Bornyl Esters and Cinnamates

Parameter Condition Source
Column HP-5ms or DB-5ms (e.g., 30 m x 0.25 mm, 0.25 µm) researchgate.netcsic.es
Carrier Gas Helium, constant flow (e.g., 1.0 mL/min) csic.esnih.gov
Injector Temp. 220-250 °C researchgate.net
Oven Program Initial 40-60°C, ramp 3-5°C/min to 260-280°C csic.esnih.gov
Ionization Electron Impact (EI) at 70 eV researchgate.net
MS Detector Quadrupole or Ion Trap csic.es

| Mass Range | 40-450 m/z | researchgate.net |

This table outlines common parameters used for analyzing related volatile esters, which can be adapted for this compound.

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used for the initial screening of plant extracts and for the fractionation of compounds for further analysis or purification. nih.govnih.gov For this compound, TLC can quickly confirm its presence in an extract and help in developing optimal solvent systems for larger-scale chromatographic separation. mdpi.com

In TLC, a sample is spotted onto a plate coated with a stationary phase, most commonly silica (B1680970) gel. sciencemadness.orgjapsonline.com The plate is then placed in a chamber containing a shallow pool of a solvent mixture (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential partitioning between the stationary and mobile phases. sciencemadness.org

For separating cinnamic acid derivatives and esters, various solvent systems can be employed, such as mixtures of a non-polar solvent (e.g., hexane, chloroform, or toluene) and a more polar solvent (e.g., ethyl acetate, methanol, or acetone), often with a small amount of acid (acetic or formic acid) to improve the resolution of phenolic compounds. sciencemadness.orgjapsonline.com After development, the separated spots are visualized, typically under UV light (254 nm or 365 nm) where phenolic compounds like cinnamates are often fluorescent or quenching. researchgate.net Specific spray reagents, such as ferric chloride, can be used to produce colored spots, confirming the presence of phenolic hydroxyl groups. sciencemadness.org The retention factor (Rf value) is a key parameter for identification when compared with a reference standard. mdpi.comresearchgate.net

Table 3: Example TLC Systems for Screening of Cinnamic Acid Derivatives and Plant Extracts

Stationary Phase Mobile Phase (v/v/v) Visualization Application Source
Silica Gel F254 Chloroform : Ethyl Acetate (8:2) UV (254 nm) Purity of trans-cinnamic acid japsonline.com
Silica Gel G Toluene (B28343) : Acetic Acid : Ethanol (TAE) Ferric Chloride Spray Separation of various cinnamic acids sciencemadness.org
Silica Gel 60H Chloroform : Methanol (97:3) Vanillin-Sulphuric Acid Fractionation of esters from plant extracts pubcompare.ai

This table provides examples of TLC systems suitable for the analysis and fractionation of compounds structurally related to this compound.

Mass Spectrometry-Based Approaches for Identification and Metabolite Profiling

Mass spectrometry (MS) is an indispensable tool for the structural analysis of natural products. chromatographyonline.com When coupled with chromatographic techniques, it provides unparalleled sensitivity and selectivity for identifying and quantifying specific molecules in complex mixtures.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous identification of compounds, especially when authentic standards are not available. rsc.org Unlike nominal mass instruments, HRMS analyzers (such as Time-of-Flight (TOF) or Orbitrap) measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically within 5 ppm error). rsc.org

This high mass accuracy allows for the determination of a unique elemental formula for the detected ion. chromatographyonline.com For this compound (C₁₉H₂₄O₅), the exact mass of its protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured mass. This capability is crucial for distinguishing it from other isomeric or isobaric compounds that may be present in a natural extract, thereby providing a high degree of confidence in its identification. researchgate.net HRMS is a key technique in metabolomics and natural product discovery for dereplication, the process of rapidly identifying known compounds to focus efforts on novel structures. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the powerful separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. researchgate.net This technique is ideal for detecting and quantifying trace levels of specific analytes like this compound within highly complex matrices such as biological fluids or plant extracts. researchgate.netnih.gov

In an LC-MS/MS system, compounds eluting from the HPLC column are ionized (commonly using electrospray ionization, ESI) and enter the mass spectrometer. rsc.org A specific ion corresponding to the target analyte (the precursor ion) is selected in the first mass analyzer. This precursor ion is then fragmented in a collision cell, and the resulting product ions are detected in a second mass analyzer. nih.gov

This process, known as Multiple Reaction Monitoring (MRM), is extremely selective because it monitors a specific transition (precursor ion → product ion) that is unique to the target compound. nih.gov This allows for reliable quantification even when other compounds co-elute from the chromatography column. nih.gov LC-MS/MS methods are known for their excellent sensitivity, with limits of detection often in the low nanogram per milliliter (ng/mL) range. nih.gov

Table 4: General Parameters for LC-MS/MS Method Development for Cinnamate Derivatives

Parameter Condition Source
LC System UHPLC or HPLC nih.govnih.gov
Ionization Source Electrospray Ionization (ESI), Positive or Negative Mode rsc.orgnih.gov
Mass Analyzer Triple Quadrupole (QqQ) or Q-TOF nih.gov
Scan Mode Multiple Reaction Monitoring (MRM) for quantification nih.gov
Collision Gas Argon or Nitrogen N/A

| Internal Standard | A structurally similar, stable isotope-labeled compound (e.g., trans-Cinnamic acid-d₇) | nih.gov |

This table summarizes the key components and settings for developing a robust LC-MS/MS method for analyzing compounds like this compound.

Future Directions and Research Perspectives on Bornyl 3,4,5 Trihydroxy Cinnamate

Exploration of Undiscovered Biological Activities and Targets

The known inhibitory action of Bornyl (3,4,5-trihydroxy)-cinnamate against HNE, a key protease in inflammatory processes, suggests its potential in treating conditions like rheumatoid arthritis and psoriasis. nih.gov However, the broader family of cinnamic acid derivatives is recognized for a wide array of biological effects, including antifungal, antimicrobial, antioxidant, and anticancer properties. nih.gov This opens up avenues to investigate whether this compound shares these capabilities.

Future research should focus on screening this compound against a wider panel of biological targets. Given its efficacy against a serine protease, its activity against other related enzymes should be a priority. Furthermore, exploring its potential as an antimicrobial agent is a logical step. For instance, studies on other synthetic cinnamates have identified specific molecular targets in pathogens, such as the histone deacetylases caHOS2 and caRPD3 in Candida albicans and the fatty acid synthase saFABH in Staphylococcus aureus, through molecular docking simulations. mdpi.comnih.gov A similar approach could reveal novel targets for this compound, potentially leading to its development as an anti-infective agent.

Advanced Computational Design of Next-Generation Analogues

The very creation of this compound was a success story for computational chemistry, where free energy calculations were used to predict and optimize its binding affinity for HNE, resulting in a significantly more potent inhibitor. nih.gov This foundation in in silico design provides a clear roadmap for developing next-generation analogues with enhanced properties.

Advanced computational methods, such as molecular docking and structure-activity relationship (SAR) studies, can be employed to systematically modify the structure of this compound. researchgate.net These modifications could aim to:

Improve binding affinity and selectivity for HNE over other proteases.

Enhance pharmacokinetic properties like solubility, stability, and bioavailability.

Explore alternative ester groups to the bornyl moiety or modifications to the (3,4,5-trihydroxy)-cinnamate core to fine-tune its activity and reduce potential off-target effects.

Such computational screening allows for the rational design of a focused library of new compounds, prioritizing the synthesis of only the most promising candidates and thereby accelerating the drug discovery process.

Green Chemistry Approaches to Sustainable Synthesis

The traditional synthesis of cinnamic acid esters can involve harsh reagents and environmentally harmful solvents. google.comtjpr.orggoogle.com As the development of this compound progresses towards potential larger-scale production, adopting sustainable synthetic methods is crucial. The principles of green chemistry offer several promising alternatives.

Recent research has highlighted greener approaches for esterification that could be adapted for this compound. nih.gov One such method is a modified Steglich esterification that utilizes acetonitrile (B52724), a less hazardous solvent than commonly used chlorinated solvents, and allows for high-yield conversion in a short time. nih.gov Other innovative and environmentally friendly techniques include:

The use of ultrasound irradiation to drive the reaction. researchgate.net

Employing catalysts and solvents derived from renewable resources. researchgate.net

Implementing these green chemistry principles would not only reduce the environmental impact of synthesizing this compound and its analogues but also align its production with modern standards of sustainable technology.

Green Synthesis StrategyDescriptionPotential Advantage
Modified Steglich Esterification Uses acetonitrile as a solvent instead of chlorinated solvents, with EDC as a coupling agent. nih.govReduces use of toxic solvents, faster reaction times, high yield. nih.gov
Ultrasound Irradiation Utilizes ultrasonic waves to promote the chemical reaction. researchgate.netEnergy efficiency, potentially faster reaction rates.
Catalysis with Recyclable Catalysts Employs solid-phase or other recyclable catalysts to facilitate the esterification. google.comReduces waste, lowers cost through catalyst reuse.
Use of Bio-derived Solvents Replaces traditional organic solvents with those derived from agricultural products. researchgate.netReduces reliance on petrochemicals, improved environmental profile.

Role in Multi-component Systems and Synergistic Interactions

The future of pharmacology is increasingly moving towards combination therapies that target multiple pathways to enhance efficacy and overcome resistance. Investigating the role of this compound within multi-component systems is a critical research direction.

Studies on other cinnamate (B1238496) derivatives have already demonstrated the potential for synergistic or additive effects. For example, certain synthetic cinnamates have shown enhanced antimicrobial activity when combined with conventional drugs like nystatin (B1677061) and amoxicillin. nih.govnih.gov In the realm of cancer therapy, components of Australian propolis, which include cinnamate esters, have been shown to work synergistically with the chemotherapeutic agent doxorubicin. mdpi.com

Given its anti-inflammatory properties as an HNE inhibitor, this compound could be tested in combination with other anti-inflammatory drugs or with antibiotics in the context of infections where inflammation is a major component. Such combinations could potentially lead to more effective treatments with lower required doses of each agent.

Application of Omics Technologies in Mechanistic Elucidation

While the primary mechanism of this compound is understood to be HNE inhibition, its full impact on cellular systems is likely more complex. Omics technologies, such as proteomics and metabolomics, offer powerful, unbiased approaches to gain a holistic understanding of a drug's mechanism of action. revespcardiol.org

Metabolomics analyzes the global profile of small-molecule metabolites, providing a functional readout of the physiological state of a cell or organism. nih.gov This can uncover metabolic pathways that are modulated by this compound, offering deeper insight into its systemic effects.

The integration of these omics approaches has proven valuable in deciphering the synergistic mechanisms of complex herbal medicines containing related compounds. nih.govresearchgate.net Applying these technologies to this compound will be essential for a comprehensive mechanistic understanding, which can guide its clinical development and identify biomarkers for treatment response.

Q & A

What are the key structural and functional features of Bornyl (3,4,5-trihydroxy)-cinnamate that make it a potent human neutrophil elastase (HNE) inhibitor?

This compound combines a cinnamate moiety with a bornyl group, enabling dual interactions with HNE’s catalytic triad (Ser195, His57, Asp102) and hydrophobic subsites. The 3,4,5-trihydroxy groups on the cinnamate facilitate hydrogen bonding with active-site residues, while the bornyl group enhances hydrophobic packing in the S2 pocket. Free energy perturbation (FEP) calculations and molecular dynamics (MD) simulations using AMBER force fields were critical in optimizing these interactions .

What computational methodologies are recommended to study the binding affinity and dynamics of this compound to HNE?

A multistep approach is advised:

Docking : Initial ligand placement using software like AutoDock or Schrödinger.

MD Simulations : AMBER or GROMACS with explicit solvent models (e.g., TIP3P water) to assess stability .

Free Energy Calculations : Thermodynamic integration (TI) or FEP+ to quantify binding free energies, accounting for entropy-enthalpy compensation .

Post-Analysis : MM-PBSA/GBSA for energy decomposition. Validate with experimental IC50/Ki values (e.g., Steinbrecher et al. reported Ki = 0.2 µM) .

How can researchers resolve discrepancies between in vitro and in silico data for this compound’s inhibitory activity?

Contradictions often arise from:

  • Force Field Limitations : Use polarizable force fields (e.g., AMBER19 GPU-accelerated) for improved accuracy in ligand parameterization .
  • Protonation States : Adjust ligand and active-site residues (e.g., His57 tautomers) based on experimental pH (typically 7.4 for HNE assays) .
  • Solvent Effects : Include explicit water molecules in simulations to mimic assay conditions . Cross-validate with SPR or ITC binding data .

What synthetic routes are feasible for generating this compound derivatives for structure-activity relationship (SAR) studies?

Esterification : React 3,4,5-trihydroxycinnamic acid with (-)-borneol using DCC/DMAP or Steglich conditions (e.g., 0°C, anhydrous DCM) .

Protection/Deprotection : Use acetyl or tert-butyldimethylsilyl (TBDMS) groups to preserve hydroxyls during synthesis.

Purification : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) to isolate stereoisomers .

How does this compound compare to other natural HNE inhibitors (e.g., SLPI, elafin) in terms of selectivity and mechanism?

Unlike proteinaceous inhibitors (e.g., SLPI), this compound is a small molecule with competitive inhibition (Ki < 1 µM). Selectivity over related serine proteases (e.g., cathepsin G) is achieved via its rigid bornyl group, which avoids steric clashes in narrower active sites. Validate using fluorogenic substrates (e.g., MeOSuc-AAPV-AMC) and protease panels .

What experimental assays are optimal for validating this compound’s anti-inflammatory efficacy beyond HNE inhibition?

Neutrophil Migration : Transwell assays with fMLP-induced chemotaxis.

Cytokine Profiling : ELISA for IL-8/TNF-α suppression in LPS-stimulated macrophages .

Oxidative Stress : Measure ROS reduction via DCFH-DA fluorescence in activated neutrophils .

What analytical techniques are critical for characterizing this compound’s purity and stability?

NMR : ¹H/¹³C NMR (DMSO-d6) to confirm regiochemistry of hydroxyls and bornyl linkage .

HPLC-MS : ESI-QTOF for exact mass (C20H24O6, [M-H]⁻ = 359.15) and degradation products .

DSC/TGA : Assess thermal stability (decomposition >200°C) for storage recommendations .

How can researchers address poor aqueous solubility of this compound in in vivo models?

Prodrug Design : Introduce phosphate or glycoside groups on hydroxyls for enhanced solubility.

Nanoformulation : Encapsulate in PLGA nanoparticles (e.g., solvent evaporation method) .

Co-Solvents : Use cyclodextrins (e.g., HP-β-CD) in PBS (pH 7.4) for kinetic solubility assays .

What are the limitations of current computational models in predicting this compound’s pharmacokinetics?

  • Metabolism Prediction : CYP450 interactions are poorly modeled; use hepatocyte microsomal assays .
  • Membrane Permeability : CHARMM36m lipid bilayers improve accuracy over static implicit membranes .
  • Binding Kinetics : Most MD simulations neglect kon/koff rates; SPR or stopped-flow spectroscopy required .

How can this compound be modified to reduce off-target effects on tyrosine kinases or cytochrome P450 enzymes?

SAR-Driven Design : Replace the bornyl group with less lipophilic terpenes (e.g., menthol) to reduce CYP3A4 affinity .

Selectivity Screening : Kinase profiling (e.g., Eurofins Panlabs) and CYP inhibition assays (e.g., fluorometric Vivid® kits) .

Crystal Structures : Co-crystallize with off-targets to identify clash points for rational mutagenesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.